molecular formula C14H16FNO6 B2713583 Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate CAS No. 88975-08-0

Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate

Cat. No.: B2713583
CAS No.: 88975-08-0
M. Wt: 313.28 g/mol
InChI Key: NWDGEWOARMVMRI-UHFFFAOYSA-N
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Description

Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate is an organic compound with the molecular formula C13H14FNO6 It is a derivative of malonic acid and contains both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with 2-fluoro-4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies to understand the effects of fluorine and nitro groups on biological activity.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The presence of fluorine and nitro groups can influence its reactivity and interaction with biological targets. The compound may interact with enzymes, receptors, or other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(2-chloro-4-nitrophenyl)-2-methylmalonate
  • Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate
  • Diethyl 2-(2-iodo-4-nitrophenyl)-2-methylmalonate

Uniqueness

Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine is known for its ability to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry .

Properties

CAS No.

88975-08-0

Molecular Formula

C14H16FNO6

Molecular Weight

313.28 g/mol

IUPAC Name

diethyl 2-[(2-fluoro-4-nitrophenyl)methyl]propanedioate

InChI

InChI=1S/C14H16FNO6/c1-3-21-13(17)11(14(18)22-4-2)7-9-5-6-10(16(19)20)8-12(9)15/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

NWDGEWOARMVMRI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OCC

solubility

not available

Origin of Product

United States

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